2-Chlorophenothiazine
Overview
Description
Synthesis Analysis
2-Chlorophenothiazine and its derivatives can be synthesized through various chemical reactions. For instance, 10-(Hetero/arylthio)acetyl-2-chlorophenothiazines were synthesized via the interaction of 10-chloroacetyl-2-chlorophenothiazine with heterocyclic and/or aromatic potassium mercaptide in ethanol (El-ezbawy & Alshaikh, 1990). Additionally, a one-step procedure by heating a complex of phenothiazine with cupric chloride has been reported, though with a very low yield (Hallberg & Martin, 1983).
Molecular Structure Analysis
The molecular structure of 2-Chlorophenothiazine derivatives, such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is stabilized by extensive intramolecular hydrogen bonds. These structures exhibit significant conformational characteristics, including half-chair conformations of the heterocyclic thiazine rings (Siddiqui et al., 2008).
Chemical Reactions and Properties
The chemical properties of 2-Chlorophenothiazine derivatives facilitate a range of biological activities, making them candidates for antimicrobial, antitubercular, and cytotoxic agents. For example, chloropyrazine conjugated benzothiazepine derivatives have shown significant antimicrobial and antitubercular activities (Shaik et al., 2021).
Physical Properties Analysis
The solubility of 2-Chlorophenothiazine in various organic solvents has been studied, revealing its solubility increases with temperature rise. Solvents like ethyl acetate and acetonitrile showed the strongest positive dependency on temperature. These solubility studies are crucial for optimizing the purification process of 2-Chlorophenothiazine (Wang et al., 2017).
Scientific Research Applications
Antidepressant Potential : 1-Chlorophenothiazine can be synthesized in a single-step procedure, showing potential for antidepressant activity in clinical trials (Hallberg & Martin, 1983).
Metabolic Studies : Chlorophenethazine (Elroquil, Marophen) undergoes complex biotransformation in rats, producing 14 identified metabolites, mainly consisting of S-oxide of N-dealkyl derivative and 7-hydroxy-1 (Pfeifer & Franke, 1985).
Antibacterial Activity : New 2-chlorophenothiazine derivatives have been synthesized, displaying potential antibacterial activity (El-ezbawy & Alshaikh, 1990).
Enhancement of Drug Effects : Chlorpromazine, a phenothiazine derivative, effectively intensifies and prolongs the action of various drugs, reducing the need for large doses of narcotics, hypnotics, anesthetics, and muscle relaxants in patients with advanced malignant lesions (Sadove et al., 1954).
Treatment for Neuropsychiatric Disorders : Chlorpromazine is effective in treating neuropsychiatric disorders, nausea and vomiting, and intractable hiccoughs. It can enhance the effects of anesthetics and opiates (Moyer et al., 1955).
Screening Tool in Food Safety : An enzyme-linked immunosorbent assay has been developed to determine phenothiazine drugs in animal feeds and meat, serving as a rapid screening tool for these drugs in animal-derived foods (Shi et al., 2016).
Inhibition of Cellular Processes : Chlorpromazine acts as an inhibitor of cytochrome oxidase and oxidative phosphorylation, affecting the respiratory chain (Dawkins et al., 1959).
Phototoxicity Studies : The phototoxic effect of chlorinated phenothiazines is not related to photodechlorination, as photodegradation quantum yields are the same under similar conditions (García et al., 2009).
Solubility and Thermodynamics : The Wilson model correlates the experimental solubility of 2-chlorophenothiazine in organic solvents, with strong temperature dependency observed in ethyl acetate and acetonitrile (Wang et al., 2017).
Photodynamic Therapy : Aggregation-induced emission luminogens (AIEgens) with different thiophene concentrations can effectively perform long-term near-infrared imaging and photodynamic therapy in vivo and in vitro (Zhang et al., 2022).
Safety And Hazards
Future Directions
While specific future directions for 2-Chlorophenothiazine are not available, phenothiazine derivatives have been studied for their diverse biological activities, including promising antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic, and multi-drug resistance reversal properties .
properties
IUPAC Name |
2-chloro-10H-phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZGLJSYQXZIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057854 | |
Record name | 2-Chlorophenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057854 | |
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Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenothiazine | |
CAS RN |
92-39-7 | |
Record name | 2-Chlorophenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chlorophenothiazine | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorophenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170953 | |
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Record name | 2-Chlorophenothiazine | |
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Record name | 2-Chlorophenothiazine | |
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Record name | 10H-Phenothiazine, 2-chloro- | |
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Record name | 2-Chlorophenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorophenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLOROPHENOTHIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95H3AO2301 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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